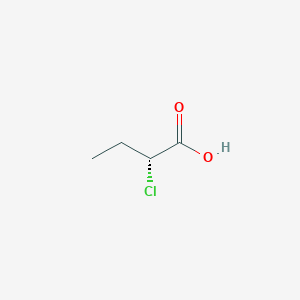

(R)-2-Chlorobutyric Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-chlorobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBUZBPJAGZHSQ-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54053-45-1 | |

| Record name | (R)-2-Chlorobutyric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Chirality and (R)-2-Chlorobutyric Acid

An In-Depth Technical Guide to (R)-2-Chlorobutyric Acid: A Cornerstone Chiral Building Block

This guide provides a comprehensive technical overview of this compound, a pivotal chiral intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its core chemical properties, stereospecific structure, synthesis methodologies, and critical applications, with a focus on the scientific principles that underpin its use in creating high-value, enantiomerically pure molecules.

In the realm of pharmaceuticals and biologically active compounds, stereochemistry is paramount. The three-dimensional arrangement of atoms in a molecule can dictate its efficacy, pharmacology, and toxicity. This compound (also known as (R)-(+)-2-chlorobutanoic acid) is a prime example of a chiral building block, a molecule possessing a non-superimposable mirror image, that serves as a foundational starting material for complex, enantiomerically pure targets.[1][2] Its utility stems from the presence of a stereocenter at the second carbon, functionalized with both a reactive chlorine atom and a versatile carboxylic acid group. This unique combination allows for stereospecific modifications, making it an invaluable intermediate in the synthesis of pharmaceuticals and agrochemicals where a specific enantiomer is required for biological activity.[1]

Molecular Structure and Stereochemistry

This compound is a four-carbon carboxylic acid with a chlorine atom substituted at the alpha-position (C2). This substitution creates a chiral center, giving rise to two enantiomers: (R) and (S). The (R) designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the groups attached to the stereocenter. For this molecule, the priorities are: -Cl > -COOH > -CH2CH3 > -H.

The precise spatial orientation of these groups is fundamental to its role in asymmetric synthesis, as it dictates how the molecule interacts with other chiral molecules, such as enzymes or catalysts.

Caption: 3D structure of this compound showing the chiral center.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are essential for the identification, qualification, and safe handling of this compound. While enantiomers share most physical properties (e.g., boiling point, density), they differ in their interaction with plane-polarized light, a property known as optical activity.

Table 1: Physicochemical Properties of 2-Chlorobutyric Acid

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-chlorobutanoic acid | [3] |

| CAS Number | 54053-45-1 | [4][5] |

| Molecular Formula | C₄H₇ClO₂ | [2][4] |

| Molecular Weight | 122.55 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [5][6] |

| Boiling Point | 90-92 °C at 12 mmHg | [7][8] |

| Density | ~1.190 g/mL at 20-25 °C | [6][7] |

| pKa | 2.86 | [7] |

| Solubility | Soluble in water and organic solvents | [7][9] |

| Optical Rotation | The (R)-enantiomer is dextrorotatory (+) | [10] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl (-CH₃) protons, a multiplet for the methylene (-CH₂) protons, a triplet for the alpha-proton (-CHCl), and a broad singlet for the carboxylic acid proton (-COOH).

-

¹³C NMR: The carbon spectrum will display four distinct signals corresponding to the four unique carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum is characterized by a very broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and a strong, sharp absorption for the C=O (carbonyl) stretch around 1700 cm⁻¹.[3]

Synthesis and Enantiomeric Resolution

Commercially, 2-chlorobutyric acid is often produced as a racemic mixture, which must then be separated into its constituent enantiomers. This separation, known as chiral resolution, is a critical step in obtaining the desired (R)-enantiomer.

Part A: Synthesis of Racemic (±)-2-Chlorobutyric Acid

A common laboratory and industrial method for the synthesis of α-halo acids is the Hell-Volhard-Zelinsky reaction. However, a more direct chlorination is also effective.

Protocol 1: Direct α-Chlorination of Butyric Acid [11]

-

Catalyst Addition: To a reaction vessel equipped for stirring, heating, and gas inlet/outlet, add 1 mole of butyric acid. Introduce catalytic amounts of phosphorus (0.038 mol) and phosphorus pentachloride (0.006 mol).

-

Chlorination: Heat the mixture to 100 °C. While stirring and illuminating with a 200-W lamp, bubble 1 mole of chlorine gas through the mixture. The illumination facilitates the radical chain reaction for chlorination at the alpha-position. The phosphorus halides act as catalysts by converting a small amount of the acid to the acid halide, which more readily enolizes, promoting α-halogenation.

-

Hydrolysis: After the reaction is complete, cautiously add water to hydrolyze any remaining acid chloride.

-

Purification: The crude product is purified by distillation under reduced pressure (boiling point ~104 °C / 20 mmHg) to yield racemic 2-chlorobutyric acid.[11]

Part B: Chiral Resolution of (±)-2-Chlorobutyric Acid

The most established method for separating enantiomers of a carboxylic acid is through the formation of diastereomeric salts using a chiral base.[12] The resulting diastereomers ((R)-acid-(R)-base and (S)-acid-(R)-base) have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Protocol 2: Resolution via Diastereomeric Salt Formation

-

Salt Formation: Dissolve the racemic (±)-2-chlorobutyric acid in a suitable solvent (e.g., ethanol or acetone). Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of an enantiomerically pure chiral amine, such as (R)-α-phenylethylamine.

-

Fractional Crystallization: The two diastereomeric salts will form. One salt is typically much less soluble in the chosen solvent system than the other. Allow the solution to cool slowly, promoting the crystallization of the less soluble diastereomer. The choice of solvent is critical; it is often determined empirically to maximize the solubility difference.

-

Isolation: Isolate the crystallized salt by filtration. The purity of the diastereomer can be enhanced by recrystallization.

-

Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and acidify with a strong mineral acid (e.g., HCl). This protonates the chiral amine, making it water-soluble, and liberates the enantiomerically enriched this compound.

-

Extraction: Extract the this compound from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane).

-

Final Purification: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Caption: Workflow for the chiral resolution of 2-chlorobutyric acid.

Key Applications in Pharmaceutical Synthesis

The primary value of this compound lies in its ability to introduce a specific stereocenter into a target molecule. The chlorine atom is a good leaving group, making the chiral center susceptible to nucleophilic substitution, often proceeding with inversion of configuration (Sₙ2 mechanism).

Case Study: Synthesis of Levetiracetam

A prominent application is in the synthesis of Levetiracetam (Keppra®), a widely used antiepileptic drug. The active pharmaceutical ingredient is the (S)-enantiomer. While Levetiracetam itself is not directly made from this compound, its key chiral intermediate, (S)-2-aminobutyramide, is. The synthesis involves the conversion of this compound to (S)-2-aminobutyric acid via ammonolysis, a reaction that proceeds with inversion of stereochemistry.[13][14]

Caption: Simplified synthetic pathway from this compound to Levetiracetam.

Analytical Quality Control: Determining Enantiomeric Purity

Ensuring the enantiomeric purity of the final product is a critical quality control step. The enantiomeric excess (e.e.), a measure of the purity, must be accurately determined.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

-

Derivatization (Optional but common): To improve chromatographic separation and detection, the carboxylic acid is often converted to an amide or ester using a UV-active derivatizing agent. For example, react the acid with a chiral amine like (S)-1-(1-naphthyl)ethylamine to form diastereomeric amides.

-

Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a standard achiral column (e.g., C18) if diastereomers were formed, or a chiral stationary phase (CSP) column if analyzing the acid directly.

-

Method Development: Develop a mobile phase (e.g., a mixture of hexane and isopropanol) that provides baseline separation of the two peaks corresponding to the (R) and (S) enantiomers (or their diastereomeric derivatives).

-

Analysis: Inject a dilute solution of the sample onto the column.

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (A₁ and A₂) using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

Other methods include polarimetry, which measures the bulk optical rotation of the sample, and NMR spectroscopy using chiral shift reagents to induce different chemical shifts for the enantiomers.[15][16]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[3][17] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) and engineering controls.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat. A face shield may be necessary for splash hazards.

-

Handling: Avoid breathing vapors or mists. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Store locked up and away from incompatible materials like strong bases and oxidizing agents.[5]

Conclusion

This compound is more than just a simple halogenated carboxylic acid; it is a high-value, enabling tool for modern asymmetric synthesis. Its well-defined stereochemistry and versatile reactivity make it an essential building block for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, resolution, and analysis, as detailed in this guide, is crucial for any scientist or researcher aiming to leverage its potential in the creation of complex, life-impacting molecules.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20137, 2-Chlorobutyric acid. Retrieved from [Link]

- Fisyuk, A. S., & Vorob'eva, A. I. (2007). Resolution of optical isomers of 4-amino-p-chlorobutyric acid lactam by co-crystallization. Russian Journal of Organic Chemistry, 43(8), 1215–1219.

-

Molbase. (2024). 2-chlorobutanoic acid. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Reddy, K. S., et al. (2008). An asymmetric synthesis of Levetiracetam. Indian Journal of Chemistry - Section B, 47B, 1217-1220.

-

Wikipedia contributors. (2023). Chiral resolution. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

- Joyce, L. A., et al. (2012). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of the American Chemical Society, 134(32), 13234–13237.

-

PrepChem.com. (n.d.). Preparation of 2-chlorobutyric acid. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Method for preparing levetiracetam intermediate 2-aminobutyric acid. Retrieved from [Link]

-

Veeprho. (2020). Overview & Determination of Enantiomeric Impurities. Retrieved from [Link]

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

- MDPI. (2019).

-

LibreTexts. (2021). Enantioselective Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). WO2006103696A2 - Process for preparing levetiracetam and racemization of (r)- and (s)-2-amino butynamide and the corresponding acid derivatives.

- Organic Chemistry Frontiers. (2020). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Org. Chem. Front., 7, 1886-1891.

- Google Patents. (n.d.). US20080194840A1 - Process for Preparing Levetiracetam and Racemization of (R)- and (S)-2-Amino Butynamide and the Corresponding Acid Derivatives.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5326288, this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN103787903B - Method for preparing levetiracetam intermediate 2-aminobutyric acid.

- Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405–426.

-

ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

-

University of Rochester. (n.d.). Lecture Notes on Optical Rotation. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C4H7ClO2 | CID 5326288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chlorobutyric acid | C4H7ClO2 | CID 20137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. anaxlab.com [anaxlab.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. echemi.com [echemi.com]

- 7. 2-Chlorobutyric acid | 4170-24-5 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. CAS 4170-24-5: 2-Chlorobutanoic acid | CymitQuimica [cymitquimica.com]

- 10. (R)-(+)-2-CHLOROBUTANOIC ACID CAS#: 54053-45-1 [amp.chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. Method for preparing levetiracetam intermediate 2-aminobutyric acid - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN103787903B - Method for preparing levetiracetam intermediate 2-aminobutyric acid - Google Patents [patents.google.com]

- 15. Determination of enantiomeric excess [ch.ic.ac.uk]

- 16. veeprho.com [veeprho.com]

- 17. fishersci.com [fishersci.com]

physical characteristics of (R)-2-Chlorobutanoic Acid

An In-depth Technical Guide to the Physical Characteristics of (R)-2-Chlorobutanoic Acid

Abstract

(R)-2-Chlorobutanoic acid (CAS No. 54053-45-1) is a chiral carboxylic acid of significant interest in the pharmaceutical and fine chemical industries. Its utility as a building block in asymmetric synthesis demands a thorough understanding of its physical and spectroscopic properties. The presence of a stereocenter and an electron-withdrawing chlorine atom at the alpha (α) position to the carboxyl group imparts unique characteristics that dictate its behavior, reactivity, and analytical profile. This guide provides a comprehensive examination of these properties, offering both established data and field-proven methodologies for their verification. It is intended for researchers, chemists, and quality control professionals engaged in the development and handling of chiral intermediates.

Compound Identification and Core Properties

Precise identification is the foundation of all subsequent analysis. (R)-2-Chlorobutanoic acid is a colorless to light yellow liquid, a characteristic that should be verified upon receipt of the material. Key identifiers and fundamental physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 54053-45-1 | [1] |

| Molecular Formula | C₄H₇ClO₂ | [1] |

| Molecular Weight | 122.55 g/mol | [1] |

| Appearance | Colorless to Light yellow clear liquid | [1] |

| Boiling Point | 98 °C (at 14 mmHg) | [1][2] |

| Density / Specific Gravity | ~1.19 g/mL at 20 °C | [1][2] |

| Refractive Index (n²⁰/D) | ~1.44 | [1] |

| Solubility | Limited in water; Soluble in alcohols and ethyl acetate. |

Chiroptical Properties: Specific Rotation

As a chiral molecule, the most defining physical characteristic of (R)-2-Chlorobutanoic acid is its interaction with plane-polarized light, known as optical activity. The specific rotation is a standardized measure of this activity.

| Parameter | Value | Conditions | Source(s) |

| Specific Rotation ([α]) | +17° | Neat (undiluted liquid), measured at 20°C using the sodium D-line (589 nm) | [1][2] |

The positive sign (+) confirms its dextrorotatory nature, justifying the common nomenclature (R)-(+)-2-Chlorobutanoic acid. This property is critical for confirming the enantiomeric identity and purity of the material.

Causality Behind Optical Activity

Optical activity arises from the asymmetric nature of the molecule. The chiral carbon (C2), bonded to four different groups (–H, –Cl, –CH₂CH₃, and –COOH), creates a non-superimposable mirror image (the (S)-enantiomer). When plane-polarized light passes through a sample of the (R)-enantiomer, the electric field of the light interacts with the asymmetric electron distribution of the molecule, causing the plane of polarization to rotate clockwise. The (S)-enantiomer would rotate the light by the exact same magnitude but in the opposite (counter-clockwise) direction.

Experimental Protocol: Determination of Specific Rotation via Polarimetry

The determination of specific rotation is a self-validating system; deviation from the expected value immediately indicates potential issues with concentration, purity, or enantiomeric identity.

Methodology:

-

Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a blank solvent to establish a zero point.

-

Sample Preparation: As the reference value is for a neat sample, no solvent is required. Ensure the liquid is free of bubbles and suspended particles.

-

Measurement:

-

Fill a 1.0 dm (10 cm) polarimeter cell with the neat (R)-2-Chlorobutanoic acid.

-

Ensure the sample is thermostatted to 20°C.

-

Place the cell in the polarimeter.

-

Using a sodium lamp (D-line, 589 nm) as the light source, measure the observed angle of rotation (α).

-

Perform multiple readings (e.g., 3-5) and calculate the average.

-

-

Calculation: For a neat liquid, the specific rotation [α] is calculated using the formula: [α] = α / (l × d) where:

-

α = observed rotation in degrees

-

l = path length in decimeters (dm)

-

d = density in g/mL

-

Caption: Workflow for the polarimetric analysis of neat (R)-2-Chlorobutanoic Acid.

Acidity and the Influence of α-Substitution

The acidity of a carboxylic acid is a fundamental property defined by its acid dissociation constant (pKa). The presence of the highly electronegative chlorine atom on the α-carbon has a profound impact.

-

Predicted pKa: ~2.95

Expertise & Causality: The Inductive Effect

The pKa of unsubstituted butanoic acid is approximately 4.8. The significantly lower predicted pKa of ~2.95 for the 2-chloro derivative is a direct consequence of the inductive effect .[3]

-

Electron Withdrawal: Chlorine is highly electronegative and pulls electron density away from the rest of the molecule through the sigma (σ) bonds.[4]

-

Stabilization of the Conjugate Base: When the carboxylic acid donates its proton (H⁺), it forms a negatively charged carboxylate anion (–COO⁻). The electron-withdrawing chlorine atom helps to delocalize and stabilize this negative charge.[5]

-

Increased Acidity: By stabilizing the conjugate base, the equilibrium of the acid-base reaction is shifted towards dissociation, making the parent acid stronger (i.e., having a lower pKa).[6] This effect is most potent when the substituent is on the α-carbon and diminishes rapidly with distance.[3]

Caption: The inductive effect of the α-chlorine atom stabilizes the carboxylate anion.

Spectroscopic Profile

Spectroscopic analysis provides an incontrovertible fingerprint of the molecular structure. While experimental spectra for the pure (R)-enantiomer are not widely published, a highly accurate profile can be predicted based on the known effects of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum (in CDCl₃, 300 MHz)

| Assignment | Structure | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-a | CH₃ -CH₂-CHCl-COOH | 1.1 | Triplet (t) | 3H |

| H-b | CH₃-CH₂ -CHCl-COOH | 2.1 | Multiplet (m) | 2H |

| H-c | CH₃-CH₂-CH Cl-COOH | 4.3 | Triplet (t) | 1H |

| H-d | CH₃-CH₂-CHCl-COOH | 10-12 | Broad Singlet (br s) | 1H |

¹H NMR Interpretation:

-

COOH (H-d): The acidic proton is highly deshielded and appears far downfield as a broad singlet.[7] Its signal will disappear upon shaking the sample with a drop of D₂O, a key confirmatory test.

-

α-Proton (H-c): This proton is attached to the same carbon as two powerful electron-withdrawing groups (–Cl and –COOH), causing it to be significantly deshielded and shifted downfield to ~4.3 ppm. It is split into a triplet by the two adjacent H-b protons.

-

β-Protons (H-b): These methylene protons are adjacent to both the chiral center and the terminal methyl group, resulting in a complex splitting pattern (multiplet).

-

γ-Protons (H-a): The terminal methyl protons are furthest from the electron-withdrawing groups and appear furthest upfield. They are split into a triplet by the two adjacent H-b protons.

Predicted ¹³C NMR Spectrum (in CDCl₃, 75 MHz)

| Assignment | Structure | Predicted Chemical Shift (δ, ppm) |

| C-1 | CH₃-CH₂-CHCl-C OOH | ~174 |

| C-2 | CH₃-CH₂-C HCl-COOH | ~58 |

| C-3 | CH₃-C H₂-CHCl-COOH | ~28 |

| C-4 | C H₃-CH₂-CHCl-COOH | ~11 |

¹³C NMR Interpretation:

-

C-1 (Carbonyl): The carbonyl carbon is the most deshielded, appearing in the characteristic region for carboxylic acids (~170-185 ppm).[8]

-

C-2 (α-Carbon): This carbon is directly attached to the electronegative chlorine, causing a significant downfield shift compared to a standard alkane carbon.

-

C-3 & C-4: These aliphatic carbons appear in the upfield region of the spectrum.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of (R)-2-Chlorobutanoic acid in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a suitable choice for its good solubilizing power and minimal interference in the ¹H spectrum.

-

Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Confirmation (D₂O Exchange): After initial spectra are acquired, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the signal between 10-12 ppm confirms its assignment as the acidic proton.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The IR spectrum of the (R)- and (S)-enantiomers will be identical.

Predicted IR Absorptions (Neat Liquid, NaCl Plates)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 2500-3300 | O–H Stretch | Strong, Very Broad | Carboxylic Acid |

| 2850-2990 | C–H Stretch | Medium-Strong | Alkyl (CH₃, CH₂) |

| ~1715 | C=O Stretch | Very Strong, Sharp | Carboxylic Acid |

| ~1460 & ~1380 | C–H Bend | Medium | Alkyl (CH₃, CH₂) |

| 1210-1320 | C–O Stretch | Strong | Carboxylic Acid |

| 600-800 | C–Cl Stretch | Medium-Strong | Alkyl Halide |

IR Interpretation:

-

The most prominent feature is the extremely broad O–H stretch, a hallmark of a hydrogen-bonded carboxylic acid.[9]

-

The intense, sharp carbonyl (C=O) peak around 1715 cm⁻¹ is unmistakable and confirms the carboxylic acid functionality.

-

The C–Cl stretch appears in the fingerprint region and, while present, can be difficult to assign definitively without reference spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation.

Predicted Fragmentation Pattern (Electron Ionization, EI)

-

Molecular Ion (M⁺): A peak at m/z 122 (for ³⁵Cl) and a smaller peak at m/z 124 (for ³⁷Cl) in an approximate 3:1 ratio. This peak is often weak or absent in short-chain carboxylic acids.

-

Key Fragments:

-

m/z 93: Loss of the ethyl group (•CH₂CH₃, 29 Da) to form [M-29]⁺.

-

m/z 77: Loss of the carboxyl group (•COOH, 45 Da) to form [M-45]⁺. This fragment, [CH₃CH₂CHCl]⁺, would also show a companion peak at m/z 79 due to the ³⁷Cl isotope.

-

m/z 60 (McLafferty Rearrangement): This is a characteristic rearrangement for carboxylic acids with a γ-hydrogen, leading to a fragment of m/z 60. This is often the base peak.

-

Caption: Predicted major fragmentation pathways for (R)-2-Chlorobutanoic Acid in EI-MS.

Safe Handling and Storage

Scientific integrity requires operational safety. (R)-2-Chlorobutanoic acid is a corrosive material.

-

Hazards: Causes severe skin burns and eye damage. Suspected of causing genetic defects. May be corrosive to metals.[1]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container. Keep away from bases and oxidizing agents. Recommended storage temperature is below 15°C.[1]

References

-

2.10: Organic Acids and Organic Bases - Chemistry LibreTexts. [Link]

-

Revision Notes - Acidity of Chlorine-Substituted Carboxylic Acids | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level | Sparkl. [Link]

-

17.1: Inductive Effects in Aliphatic Carboxylic Acids - Chemistry LibreTexts. [Link]

-

(R)-2-Chlorobutyric Acid - MySkinRecipes. [Link]

-

商品详情. [Link]

-

Ch 19 Carboxylic Acids 2 - Inductive Effects and Acidity - YouTube. [Link]

-

IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups* Vibration Position (cm-1) Intensity - CDN. [Link]

-

Acidity of Carboxylic Acids - Organic Chemistry Tutor. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). [Link]

-

Butanoic acid, 2-chloro- - the NIST WebBook. [Link]

-

C4H9Cl CH3CHClCH2CH3 mass spectrum of 2-chlorobutane fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Specific rotation - chemeurope.com. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Infrared and Near Infrared Tables | PDF - Scribd. [Link]

-

1H NMR spectrum : r/chemhelp - Reddit. [Link]

-

Butanoic acid, 2-chloro- - the NIST WebBook. [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

-

Alpha Halogenation of Carboxylic Acids - Chemistry Steps. [Link]

-

Butanoic acid, 2-chloro- - the NIST WebBook. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. [Link]

-

mass spectra - fragmentation patterns - Chemguide. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

α-Halo carboxylic acids and esters - Wikipedia. [Link]

-

Carboxyl Reactivity - MSU chemistry. [Link]

-

Assigning a 1H NMR spectrum - YouTube. [Link]

-

C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

-

C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

-

Alpha Halogenation - Chemistry LibreTexts. [Link]

-

low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

-

Why do carboxylic acid esters have larger NMR chemical shift than carbonates? [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

Sources

- 1. This compound | 54053-45-1 | TCI EUROPE N.V. [tcichemicals.com]

- 2. sahinlerkimya.com.tr [sahinlerkimya.com.tr]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sparkl.me [sparkl.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. reddit.com [reddit.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

Introduction: The Significance of a Chiral Intermediate

An In-depth Technical Guide to (R)-2-Chlorobutyric Acid

Abstract: This technical guide provides a comprehensive overview of this compound (CAS: 54053-45-1), a pivotal chiral building block in modern organic synthesis. The document is structured to serve researchers, scientists, and drug development professionals by detailing its physicochemical properties, synthesis and chiral resolution methodologies, analytical characterization, and critical applications. Emphasis is placed on the causality behind experimental choices and the validation of protocols, ensuring a blend of theoretical knowledge and practical insight.

This compound, also known as (2R)-2-chlorobutanoic acid, is a chiral carboxylic acid that has garnered significant attention in the pharmaceutical and agrochemical industries.[1][2] Its importance lies not in its direct biological activity, but in its role as a versatile stereospecific intermediate. The presence of a chiral center at the C-2 position, combined with the reactivity of the chlorine atom and the carboxylic acid functional group, makes it an invaluable precursor for constructing complex, enantiomerically pure molecules.[2][3]

In drug development, establishing the correct stereochemistry is paramount, as different enantiomers of a drug can have vastly different pharmacological, metabolic, and toxicological profiles. This compound provides a reliable scaffold to introduce this specific chirality, ensuring the synthesis of the desired biologically active enantiomer.[1][4] This guide delves into the core technical aspects of this compound, from its fundamental properties to its practical application and handling.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. This compound is typically a colorless to light yellow liquid.[3][5] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 54053-45-1 | [6][7] |

| Molecular Formula | C₄H₇ClO₂ | [6] |

| Molecular Weight | 122.55 g/mol | [6][8] |

| Appearance | Colorless to light yellow clear liquid | [3][9] |

| Density | ~1.190 - 1.213 g/cm³ at 20-25°C | [10][11] |

| Boiling Point | ~90-92 °C at 12 mmHg; ~203.2 °C at 760 mmHg | [10][11] |

| pKa | ~2.86 | [10] |

| Solubility | Soluble in water and organic solvents | [5][10] |

| Refractive Index | ~1.439 at 20°C | [10][12] |

| SMILES | CCCl | [3] |

| InChI | 1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m1/s1 | [3] |

| InChIKey | RVBUZBPJAGZHSQ-GSVOUGTGSA-N |

Synthesis and Enantiomeric Purification

The industrial production of this compound typically involves a two-stage process: the synthesis of a racemic mixture of 2-chlorobutyric acid, followed by the resolution of the desired (R)-enantiomer.

Stage 1: Racemic Synthesis via α-Chlorination

The synthesis of racemic 2-chlorobutyric acid is commonly achieved through the α-chlorination of n-butyric acid. A classic laboratory approach is a variation of the Hell-Volhard-Zelinsky reaction.

Mechanism Insight: The reaction is catalyzed by phosphorus (or a phosphorus halide) which first converts a small amount of the butyric acid into butyryl halide. This acyl halide readily enolizes, and the enol form then reacts with chlorine (Cl₂) at the α-carbon. The resulting α-chloroacyl halide can then undergo halogen exchange with another molecule of butyric acid, regenerating the acyl halide catalyst and producing the 2-chlorobutyric acid product.

Experimental Protocol: Synthesis of Racemic 2-Chlorobutyric Acid [13]

-

Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet, charge 1 mole of n-butyric acid, 0.038 mole of red phosphorus, and 0.006 mole of phosphorus pentachloride.

-

Chlorination: Heat the mixture to 100°C with stirring. Introduce 1 mole of chlorine gas at a steady rate. The use of illumination (e.g., a 200-W lamp) can facilitate the radical reaction.

-

Hydrolysis: After the chlorination is complete, cool the reaction mixture. Carefully add a stoichiometric amount of water to hydrolyze any remaining butyryl chloride or α-chlorobutyryl chloride to the corresponding carboxylic acids.

-

Purification: The crude product is purified by fractional distillation under reduced pressure (b.p. ~104°C at 20 mmHg) to yield racemic 2-chlorobutyric acid.[13] A patent also describes a method using butyric anhydride as a catalyst, which can improve yield and reduce byproducts.[14]

Stage 2: Chiral Resolution via Diastereomeric Salt Crystallization

Chiral resolution is the most common method to separate the racemic mixture into its constituent enantiomers.[15] This process leverages the formation of diastereomeric salts by reacting the racemic acid with a chiral base. These diastereomeric salts have different physical properties, most importantly, different solubilities, allowing for their separation by fractional crystallization.[15]

Causality of Separation: The (R)-acid/(R)-base and (S)-acid/(R)-base salts are diastereomers, not enantiomers. Their different three-dimensional structures lead to distinct crystal lattice energies and solvation properties, resulting in differential solubility in a given solvent system. By carefully selecting the resolving agent and solvent, one diastereomeric salt can be induced to crystallize preferentially while the other remains in solution.

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve the racemic 2-chlorobutyric acid in a suitable solvent (e.g., ethanol or acetone). In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent (e.g., (R)-α-phenylethylamine or another chiral amine) in the same solvent.

-

Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring. The less soluble diastereomeric salt will begin to precipitate. The process can be aided by slow cooling or the addition of a seed crystal.

-

Isolation: Isolate the crystallized salt by filtration and wash with a small amount of cold solvent to remove impurities.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl). This protonates the carboxylate and liberates the enantiomerically enriched this compound.

-

Extraction: Extract the free acid into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification & Verification: Dry the organic extract, evaporate the solvent, and purify the resulting acid, typically by distillation. The enantiomeric purity must be verified using chiral chromatography.

Visualization of Synthesis & Resolution Workflow

Caption: Workflow for the synthesis and resolution of this compound.

Analytical Characterization

Confirming the identity, purity, and stereochemistry of this compound requires a suite of analytical techniques.

| Technique | Expected Data & Interpretation |

| ¹H NMR | - CH₃ triplet: ~1.1 ppm. - CH₂ multiplet: ~2.0 ppm. - CH-Cl triplet: ~4.3 ppm. - COOH singlet (broad): >10 ppm. (Shifts are approximate and solvent-dependent).[16] |

| ¹³C NMR | - C4 (CH₃): ~11 ppm. - C3 (CH₂): ~28 ppm. - C2 (CH-Cl): ~55 ppm. - C1 (COOH): ~172 ppm. (The electronegative chlorine atom causes a downfield shift for C2).[8] |

| Mass Spec. (MS) | - Molecular Ion (M+): Expected at m/z 122 and 124 in an approximate 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl. - Key Fragment: Loss of carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 77/79.[17][18] |

| IR Spectroscopy | - O-H stretch (carboxylic acid): Very broad band from 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): Strong, sharp band around 1715 cm⁻¹. - C-Cl stretch: Band in the 600-800 cm⁻¹ region.[18] |

| Chiral HPLC/GC | This is a critical, self-validating system for this molecule. Using a chiral stationary phase, the (R) and (S) enantiomers will have different retention times, allowing for the quantification of enantiomeric excess (% ee). This is the definitive test for stereochemical purity. |

Core Applications in Synthesis

The utility of this compound is defined by its role as a chiral building block. Its structure allows for further chemical modification at either the carboxylic acid group or through nucleophilic substitution at the chlorine-bearing carbon, all while retaining the crucial stereocenter.

Pharmaceutical Intermediate

A prominent application is in the synthesis of the pharmaceutical drug Idelalisib .[1] Idelalisib is a phosphoinositide 3-kinase inhibitor used to treat certain blood cancers. The specific (R) configuration of the chiral center derived from this compound is essential for the drug's efficacy and safety.[1] This underscores the necessity of high enantiomeric purity in starting materials for API synthesis.

Agrochemical Development

In the agrochemical sector, this compound serves as a precursor for herbicides and pesticides.[2][4] Using a single enantiomer can lead to products with higher selectivity for the target pest or weed, reducing the required application rates and minimizing off-target environmental impact.

Asymmetric Synthesis Research

The compound is also a valuable tool for academic and industrial researchers developing new methods in asymmetric synthesis.[4] It can be used as a starting material to test the stereoselectivity of new reactions or as a model substrate in mechanistic studies.

Visualization of Application Pathway

Caption: Role of this compound as a key chiral starting material.

Safety, Handling, and Storage

As a chlorinated carboxylic acid, this compound is corrosive and requires careful handling to prevent injury and ensure experimental integrity.

Hazards Identification:

-

Corrosive: Causes severe skin burns and serious eye damage.[8][19][20]

-

Inhalation Hazard: Vapors can be irritating to the respiratory tract.[19]

Protocol for Safe Handling:

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[21][22]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[21] Do not breathe vapors or mists. Prevent spills and ensure secondary containment is available.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[19]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[19]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[19][21]

-

Storage:

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[21][22]

-

Keep the container tightly closed and stored in a corrosive-resistant container.[21]

Conclusion

This compound stands as a testament to the importance of stereochemistry in modern science. While a relatively simple molecule, its value as a chiral intermediate is immense, enabling the efficient and stereocontrolled synthesis of complex and vital molecules like Idelalisib. Its proper synthesis, purification, and handling, grounded in a solid understanding of its chemical principles, are essential for its successful application in research and development. As the demand for enantiopure pharmaceuticals and safer agrochemicals continues to grow, the role of such fundamental chiral building blocks will only become more critical.

References

-

Preparation of 2-chlorobutyric acid. PrepChem.com. [Link]

-

2-Chlorobutyric acid. LookChem. [Link]

-

Exploring (2R)-2-Chlorobutanoic Acid: Properties and Applications. NINGBO INNO PHARMCHEM CO., LTD. [Link]

-

This compound. MySkinRecipes. [Link]

-

2-Chlorobutyric acid | C4H7ClO2 | CID 20137. PubChem, NIH. [Link]

-

This compound | C4H7ClO2 | CID 5326288. PubChem, NIH. [Link]

-

2-Chlorobutyricacid. LookChem. [Link]

-

Resolution of optical isomers of 4-amino-p-chlorobutyric acid lactam by co-crystallization. Science.gov. [Link]

-

Cas 54053-45-1,(R)-(+)-2-CHLOROBUTANOIC ACID. LookChem. [Link]

- Method for synthesizing 2-chlorobutyric acid.

-

Chiral resolution. Wikipedia. [Link]

-

Butanoic acid, 2-chloro-. NIST WebBook. [Link]

-

2-Chlorobutyric Acid-COA. Advent Chembio. [Link]

-

2-chlorobutanoic acid. Wikidata. [Link]

-

Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials. MDPI. [Link]

-

The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review. ResearchGate. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. This compound [myskinrecipes.com]

- 3. CAS 54053-45-1: (R)-(+)-2-chlorobutanoic acid | CymitQuimica [cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. CAS 4170-24-5: 2-Chlorobutanoic acid | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. CAS 54053-45-1 | 2121-5-R0 | MDL MFCD00067098 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. 2-Chlorobutyric acid | C4H7ClO2 | CID 20137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. adventchembio.com [adventchembio.com]

- 10. 2-Chlorobutyric acid|lookchem [lookchem.com]

- 11. 2-Chlorobutyric acid | 4170-24-5 [chemicalbook.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. prepchem.com [prepchem.com]

- 14. CN102241583A - Method for synthesizing 2-chlorobutyric acid - Google Patents [patents.google.com]

- 15. Chiral resolution - Wikipedia [en.wikipedia.org]

- 16. 2-Chlorobutyric acid(4170-24-5) 1H NMR spectrum [chemicalbook.com]

- 17. (R)-(+)-2-CHLOROBUTANOIC ACID(54053-45-1) MS spectrum [chemicalbook.com]

- 18. Butanoic acid, 2-chloro- [webbook.nist.gov]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. spectrumchemical.com [spectrumchemical.com]

- 22. file1.lookchem.com [file1.lookchem.com]

molecular weight and formula of (R)-2-Chlorobutyric Acid

An In-Depth Technical Guide to (R)-2-Chlorobutyric Acid: Properties, Synthesis, and Pharmaceutical Applications

Introduction

This compound, also known as (2R)-2-chlorobutanoic acid, is a chiral carboxylic acid that has emerged as a critical building block in modern synthetic chemistry, particularly within the pharmaceutical industry.[1] Its structural significance lies in the presence of a stereocenter at the α-carbon, which makes it an invaluable intermediate for the enantioselective synthesis of complex molecular targets. The precise spatial arrangement of its functional groups is crucial for ensuring the correct stereochemistry in final drug molecules, a factor that directly governs biological activity, efficacy, and safety.[1] This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals, detailing its chemical properties, synthesis, and applications, with a focus on its role in pharmaceutical manufacturing.

Physicochemical and Spectroscopic Properties

The fundamental identity and characteristics of this compound are defined by its molecular structure and resulting physical properties. A thorough understanding of these attributes is essential for its effective use in a laboratory or industrial setting.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClO₂ | [1][2][3][4][5] |

| Molecular Weight | 122.55 g/mol | [2][3][4][5] |

| CAS Number | 54053-45-1 | [1][3][6] |

| IUPAC Name | (2R)-2-chlorobutanoic acid | |

| Synonyms | This compound | [1][6] |

| Appearance | Pale yellow liquid | [7] |

| Density | ~1.190 g/mL at 20 °C (racemic) | [1][4] |

| Boiling Point | 90-92 °C at 12 mm Hg (racemic) | [4] |

| InChI Key | RVBUZBPJAGZHSQ-GSVOUGTGSA-N | [8] |

Spectroscopic data is critical for the verification of molecular structure and purity. For 2-chlorobutyric acid (data often reported for the racemate), characteristic spectra are available from various databases. Mass spectrometry typically shows fragmentation patterns corresponding to the loss of chlorine and the carboxylic acid group.[9] Infrared (IR) spectroscopy reveals characteristic absorptions for the O-H stretch of the carboxylic acid and the C=O carbonyl stretch.[2] Both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the chemical environment of the protons and carbons within the molecule, confirming its structural integrity.[2]

Synthesis and Enantiomeric Purity

The synthesis of 2-chlorobutyric acid is generally achieved through the α-chlorination of butyric acid. One documented method involves reacting n-butyric acid with chlorine in the presence of a catalyst system, such as phosphorus and iodine or butyric anhydride, followed by purification via distillation.[10][11]

However, these direct chlorination methods typically yield a racemic mixture of (R)- and (S)-2-chlorobutyric acid. For pharmaceutical applications where stereochemistry is paramount, obtaining the pure (R)-enantiomer is a critical subsequent step. This is accomplished through several advanced strategies:

-

Chiral Resolution: The most common industrial method involves reacting the racemic acid with a chiral resolving agent (a chiral amine base) to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired diastereomer is then isolated and treated with a strong acid to regenerate the pure this compound.

-

Asymmetric Synthesis: This approach involves creating the stereocenter selectively from a prochiral starting material using a chiral catalyst or auxiliary. While often more elegant, developing a robust and scalable asymmetric synthesis can be more complex than resolution.

-

Enzymatic Resolution: Specific enzymes, such as lipases, can be used to selectively react with one enantiomer in the racemic mixture (e.g., through esterification), allowing the unreacted enantiomer to be separated.

The enantiomeric purity of the final product is a critical quality attribute and is typically determined using chiral chromatography (HPLC or GC).

Application in Pharmaceutical Synthesis: A Case Study

The primary driver for the industrial demand for this compound is its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). A prominent example is its use in the manufacturing of Idelalisib , a selective inhibitor of phosphoinositide 3-kinase (PI3K) delta used to treat certain types of blood cancers.[1] The (R)-chirality of the 2-chlorobutyric acid fragment is essential for the final drug's ability to bind effectively and selectively to its biological target, thereby ensuring its therapeutic efficacy.[1]

Experimental Protocol: Amide Coupling with this compound

The following protocol describes a representative synthetic step where this compound is coupled with a generic primary amine (R'-NH₂) to form a chiral amide, a common transformation in drug synthesis.

Objective: To synthesize (R)-N-R'-2-chlorobutanamide.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (R'-NH₂) (1.05 eq)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous DCM.

-

Amine Addition: Add the primary amine (R'-NH₂) (1.05 eq) to the solution.

-

Base and Coupling Agent: Cool the mixture to 0 °C using an ice bath. Sequentially add DIPEA (3.0 eq) followed by the solid PyBOP coupling agent (1.2 eq). The causality here is critical: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl generated, while PyBOP is a peptide coupling agent that activates the carboxyl group to facilitate nucleophilic attack by the amine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup - Quenching: Upon completion, dilute the reaction mixture with DCM.

-

Workup - Aqueous Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (to remove excess acid and acidic byproducts), water, and finally brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude amide product using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Workflow Visualization

The following diagram illustrates the key stages of the described amide coupling protocol.

Caption: Workflow for a typical amide coupling reaction.

Safety and Handling

As a chlorinated carboxylic acid, this compound is a corrosive material that requires careful handling.[12] It can cause severe skin burns and eye damage.[12][13]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).[12]

-

Handling: Avoid breathing vapors or mists. Prevent contact with skin, eyes, and clothing. Ensure adequate ventilation and that safety showers and eyewash stations are readily accessible.[12][14]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep in a designated corrosives area away from incompatible materials such as strong bases and oxidizing agents.[12][14]

-

Disposal: Chemical waste must be disposed of in accordance with local, regional, and national regulations. It should be treated as hazardous waste.[12][13]

In case of exposure, immediate medical attention is required. For skin contact, flush with copious amounts of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible.[12][13]

Conclusion

This compound is more than a simple chlorinated alkane; it is a high-value chiral intermediate whose stereochemical integrity is fundamental to the efficacy of advanced therapeutics. Its properties necessitate careful handling, but its utility in providing access to enantiomerically pure pharmaceutical agents like Idelalisib underscores its importance in the drug development pipeline.[1] As the demand for stereochemically complex drugs continues to grow, the role of such chiral building blocks will remain indispensable to the scientific community.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20137, 2-Chlorobutyric acid. Retrieved from [Link].

-

LookChem. 2-Chlorobutyric acid. Retrieved from [Link].

-

NIST (National Institute of Standards and Technology). Butanoic acid, 2-chloro-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link].

- Google Patents. CN102241583A - Method for synthesizing 2-chlorobutyric acid.

-

NINGBO INNO PHARMCHEM CO., LTD. (2024). Exploring (2R)-2-Chlorobutanoic Acid: Properties and Applications. Retrieved from [Link].

-

PrepChem.com. Preparation of 2-chlorobutyric acid. Retrieved from [Link].

-

G. S. K. K. A. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link].

-

NIST (National Institute of Standards and Technology). Butanoic acid, 2-chloro- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link].

Sources

- 1. innospk.com [innospk.com]

- 2. 2-Chlorobutyric acid | C4H7ClO2 | CID 20137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-(+)-2-CHLOROBUTANOIC ACID | 54053-45-1 [chemicalbook.com]

- 4. 2-Chlorobutyric acid | 4170-24-5 [chemicalbook.com]

- 5. Butanoic acid, 2-chloro- [webbook.nist.gov]

- 6. anaxlab.com [anaxlab.com]

- 7. lookchem.com [lookchem.com]

- 8. (R)-(+)-2-CHLOROBUTANOIC ACID(54053-45-1) MS spectrum [chemicalbook.com]

- 9. Butanoic acid, 2-chloro- [webbook.nist.gov]

- 10. CN102241583A - Method for synthesizing 2-chlorobutyric acid - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Solubility and Stability of (R)-2-Chlorobutanoic Acid

Introduction

(R)-2-Chlorobutanoic acid, a chiral carboxylic acid, is a pivotal building block in modern synthetic chemistry, particularly within the pharmaceutical industry. Its utility as a key intermediate in the synthesis of complex molecules necessitates a thorough understanding of its physicochemical properties. For researchers, scientists, and drug development professionals, a comprehensive grasp of the solubility and stability of (R)-2-Chlorobutanoic acid is not merely academic; it is a cornerstone of robust process development, formulation design, and quality control.

This technical guide provides an in-depth exploration of the solubility and stability of (R)-2-Chlorobutanoic acid. It is designed to be a practical resource, offering not only collated data from reputable sources but also the scientific rationale behind the experimental methodologies for determining these critical parameters. By understanding the "why" behind the "how," researchers can better anticipate the behavior of this versatile molecule, troubleshoot challenges, and innovate with confidence.

Physicochemical Properties of (R)-2-Chlorobutanoic Acid

A foundational understanding of the intrinsic properties of (R)-2-Chlorobutanoic acid is essential before delving into its solubility and stability. These characteristics, summarized in the table below, govern its behavior in various chemical and physical environments.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClO₂ | |

| Molecular Weight | 122.55 g/mol | |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | Approximately 1.2 g/cm³ | |

| Boiling Point | 203.2 ± 13.0 °C at 760 mmHg | |

| pKa | ~2.86 | [2] |

| Flash Point | 76.7 ± 19.8 °C |

The presence of a carboxylic acid functional group and a chlorine atom on the chiral center significantly influences the molecule's polarity, acidity, and reactivity. The pKa value of approximately 2.86 indicates that it is a stronger acid than its non-chlorinated counterpart, butanoic acid. This increased acidity is due to the electron-withdrawing inductive effect of the chlorine atom, which stabilizes the resulting carboxylate anion.[2]

Solubility Profile

The solubility of (R)-2-Chlorobutanoic acid is a critical parameter for its application in synthesis and formulation. The interplay of its polar carboxylic acid group and the more non-polar alkyl chain, along with the electronegative chlorine atom, results in a nuanced solubility profile.

Aqueous Solubility

(R)-2-Chlorobutanoic acid exhibits moderate solubility in water.

| Solvent | Solubility (g/L) at 25 °C |

| Water | 26 |

This moderate aqueous solubility can be attributed to the ability of the carboxylic acid group to form hydrogen bonds with water molecules. However, the presence of the four-carbon chain limits its complete miscibility.

Solubility in Organic Solvents

(R)-2-Chlorobutanoic acid generally demonstrates good solubility in a range of common organic solvents. While precise quantitative data is not extensively published, qualitative assessments indicate its miscibility with lower alcohols and ethyl acetate. This is expected due to the molecule's ability to engage in hydrogen bonding (with protic solvents like alcohols) and dipole-dipole interactions (with polar aprotic solvents like ethyl acetate).

| Solvent | Qualitative Solubility |

| Methanol | Good |

| Ethanol | Good |

| Ethyl Acetate | Good |

The following diagram illustrates the key intermolecular interactions that govern the solubility of (R)-2-Chlorobutanoic acid in different solvent types.

Caption: Intermolecular forces driving solubility.

Experimental Protocol for Solubility Determination

To provide a robust and self-validating method for determining the solubility of (R)-2-Chlorobutanoic acid, the isothermal shake-flask method is recommended.

Objective: To quantitatively determine the solubility of (R)-2-Chlorobutanoic acid in a given solvent at a specified temperature.

Materials:

-

(R)-2-Chlorobutanoic Acid (high purity)

-

Solvent of interest (e.g., water, methanol, ethanol, ethyl acetate)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of (R)-2-Chlorobutanoic acid to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The shaking ensures thorough mixing.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Dilute the filtered sample to a known volume with the same solvent.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (HPLC or GC-FID, as described in the "Analytical Methodologies" section) to determine the concentration of (R)-2-Chlorobutanoic acid.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

-

The following diagram outlines the workflow for the solubility determination.

Caption: Workflow for solubility determination.

Stability Profile

The stability of (R)-2-Chlorobutanoic acid is a critical consideration for its storage, handling, and use in chemical reactions. Degradation can lead to loss of potency, formation of impurities, and potential safety hazards.

Key Degradation Pathways

Based on its chemical structure, (R)-2-Chlorobutanoic acid is susceptible to several degradation pathways:

-

Base-Catalyzed Elimination: In the presence of a base, the acidic proton on the α-carbon can be abstracted, leading to an E2 elimination reaction to form 2-butenoic acid and a chloride ion. This is a significant stability concern, particularly in alkaline conditions.

-

Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles. Under aqueous conditions, this can lead to the formation of 2-hydroxybutanoic acid. The rate of this hydrolysis is dependent on pH and temperature.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

-

Thermal Decomposition: At elevated temperatures, the molecule can undergo decarboxylation or other fragmentation reactions.

The following diagram illustrates the primary degradation pathways.

Caption: Primary degradation pathways.

Experimental Protocols for Stability Assessment

A comprehensive stability study involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time.

Objective: To determine the rate of hydrolysis of (R)-2-Chlorobutanoic acid at different pH values.

Procedure:

-

Prepare buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, and 12).

-

Prepare stock solutions of (R)-2-Chlorobutanoic acid in a suitable solvent (e.g., acetonitrile or methanol).

-

Spike a known concentration of the stock solution into each buffer solution in sealed, light-protected vials.

-

Store the vials at a constant temperature (e.g., 40 °C or 50 °C to accelerate degradation).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Immediately quench the reaction if necessary (e.g., by neutralizing the pH).

-

Analyze the samples by a stability-indicating analytical method (see "Analytical Methodologies" section) to quantify the remaining (R)-2-Chlorobutanoic acid and any major degradation products.

-

Plot the natural logarithm of the concentration of (R)-2-Chlorobutanoic acid versus time to determine the degradation rate constant (k) at each pH.

Objective: To assess the thermal stability and decomposition profile of (R)-2-Chlorobutanoic acid.

Procedure (using Thermogravimetric Analysis - TGA):

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed amount of (R)-2-Chlorobutanoic acid (typically 5-10 mg) into the TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the weight loss as a function of temperature.

-

The onset temperature of weight loss indicates the beginning of thermal decomposition.

Objective: To evaluate the stability of (R)-2-Chlorobutanoic acid upon exposure to light.

Procedure:

-

Prepare a solution of (R)-2-Chlorobutanoic acid in a photochemically inert solvent.

-

Place the solution in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Expose the sample to a specified light intensity for a defined duration.

-

Simultaneously, store a control sample protected from light at the same temperature.

-

At various time points, analyze both the exposed and control samples using a stability-indicating analytical method.

-

Compare the degradation in the exposed sample to the control to determine the extent of photodegradation.

Objective: To assess the susceptibility of (R)-2-Chlorobutanoic acid to oxidation.

Procedure:

-

Prepare a solution of (R)-2-Chlorobutanoic acid.

-

Add a common oxidizing agent, such as a dilute solution of hydrogen peroxide (e.g., 3%).

-

Store the solution at a controlled temperature, protected from light.

-

Monitor the degradation of (R)-2-Chlorobutanoic acid over time using a suitable analytical method.

Analytical Methodologies for Quantification

Accurate and precise analytical methods are paramount for both solubility and stability studies. The choice of method depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like (R)-2-Chlorobutanoic acid. For chiral analysis, a chiral stationary phase (CSP) is essential to separate the (R) and (S) enantiomers.

Recommended HPLC Method (Starting Point for Method Development):

-

Column: A chiral column suitable for carboxylic acids, such as a polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

-

Mobile Phase: A normal-phase eluent is often effective for the separation of chiral acids. A typical starting point would be a mixture of hexane and a polar modifier like isopropanol or ethanol, with a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for the carboxylic acid chromophore.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Temperature: Column temperature should be controlled (e.g., 25 °C) for reproducible retention times.

Method development will involve optimizing the mobile phase composition and the choice of the chiral stationary phase to achieve baseline separation of the enantiomers.

Gas Chromatography (GC)

GC is another powerful technique for the analysis of volatile compounds. For carboxylic acids, derivatization is often necessary to improve their volatility and chromatographic performance.

Recommended GC Method (Starting Point for Method Development):

-

Derivatization: Esterification of the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) is a common approach. Chiral derivatizing agents can also be used to form diastereomers that can be separated on a non-chiral column.

-

Column: A capillary column with a suitable stationary phase for the separation of the derivatized analyte. For chiral separations, a chiral stationary phase (e.g., a cyclodextrin-based column) can be used for the direct analysis of the enantiomers (after derivatization to a volatile ester).

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are commonly used.

-

Temperature Program: A temperature gradient will likely be required to ensure good separation and peak shape.

The choice between HPLC and GC will depend on the available instrumentation, the required sensitivity, and the complexity of the sample matrix.

Conclusion

A thorough understanding of the solubility and stability of (R)-2-Chlorobutanoic acid is indispensable for its effective and safe use in research and drug development. This guide has provided a comprehensive overview of these critical properties, including quantitative data where available, and detailed, scientifically grounded protocols for their determination. By employing these methodologies, researchers can generate reliable data to support process optimization, formulation development, and regulatory submissions. The principles and experimental frameworks presented herein are intended to empower scientists to approach their work with a deeper understanding of the fundamental behavior of this important chiral building block, ultimately fostering innovation and ensuring the quality and robustness of their scientific endeavors.

References

- Exploring (2R)-2-Chlorobutanoic Acid: Properties and Applications. (URL not provided in search results)

- (R)-2-chlorobutanoic acid - ChemShuttle. (URL not provided in search results)

- (R)-(+)-2-CHLOROBUTANOIC ACID CAS#: 54053-45-1 - ChemicalBook. (URL not provided in search results)

- CAS 54053-45-1: (R)-(+)-2-chlorobutanoic acid | CymitQuimica. (URL not provided in search results)

- show the dissociation reaction of 2-chlorobutanoic acid. - Brainly.in. (URL not provided in search results)

- Is 2 chlorobutanoic acid stronger than 3 chlorobutanoic acid? - Quora. (URL not provided in search results)

- 2-chlorobutanoic acid. (URL not provided in search results)

- Acid strength - Wikipedia. (URL not provided in search results)

- CAS 4170-24-5: 2-Chlorobutanoic acid | CymitQuimica. (URL not provided in search results)

- Preparation of 2-chlorobutyric acid - PrepChem.com. (URL not provided in search results)

- Which is stronger butanoic acid, 2-chlorobutanoic acid, 3- chlorobutanoic acid and 4-chlorobutanoic acid with reason? - Quora. (URL not provided in search results)

- 2-chlorobutanoic acid more acidic than 4-chlorobutanoic acid explain. [Chemistry] - Gauth. (URL not provided in search results)

- Butanoic acid, 2-chloro- - the NIST WebBook. (URL not provided in search results)

- 2-chlorobutanoic acid - ChemBK. (URL not provided in search results)

- 4170-24-5, 2-Chlorobutanoic acid Formula - ECHEMI. (URL not provided in search results)

- 54053-45-1 | (R)-2-chlorobutanoic acid - Anax Laboratories. (URL not provided in search results)

- 2-chlorobutanoic acid - Stenutz. (URL not provided in search results)

- (R)-(+)-2-CHLOROBUTANOIC ACID | 54053-45-1 - ChemicalBook. (URL not provided in search results)

- 2-Chlorobutyric acid | C4H7ClO2 | CID 20137 - PubChem - NIH. (URL not provided in search results)

- 2-chlorobutanoic acid - 4170-24-5, C4H7ClO2, density, melting point, boiling point, structural formula, synthesis. (URL not provided in search results)

- Solubility of Organic Compounds. (URL not provided in search results)

- Solvent Miscibility Table - Sigma-Aldrich. (URL not provided in search results)

Sources

spectroscopic data for (R)-2-Chlorobutyric Acid

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-2-Chlorobutyric Acid

This guide provides a comprehensive technical overview of the (CAS No: 54053-45-1), a valuable chiral building block in pharmaceutical and chemical synthesis.[1][2][3] The structural integrity and purity of this compound are paramount, making its thorough spectroscopic analysis a critical aspect of quality control and research applications. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and field-proven methodologies for its acquisition and interpretation.

While the spectroscopic techniques discussed herein—Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—are inherently achiral, the data presented for the more commonly available racemic 2-Chlorobutyric Acid (CAS No: 4170-24-5) is representative for the (R)-enantiomer.[4][5][6][7] Distinguishing between enantiomers would necessitate chiral-specific analytical methods, such as polarimetry or chiral chromatography.

Molecular and Physicochemical Properties